molecular formula C23H17ClN2O4 B2588790 (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate CAS No. 327101-40-6

(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Cat. No.: B2588790
CAS No.: 327101-40-6
M. Wt: 420.85
InChI Key: HTOGKWWCYJSIEH-GHRIWEEISA-N
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Description

(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The cyanoacrylamide group is then added through a series of condensation reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvents and catalysts used in the process are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 4-(3-(5-(3-bromophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
  • (E)-ethyl 4-(3-(5-(3-fluorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
  • (E)-ethyl 4-(3-(5-(3-methylphenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Uniqueness

(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)15-6-8-19(9-7-15)26-22(27)17(14-25)13-20-10-11-21(30-20)16-4-3-5-18(24)12-16/h3-13H,2H2,1H3,(H,26,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOGKWWCYJSIEH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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